molecular formula C10H16N2OS B2668938 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine CAS No. 1824433-92-2

4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Cat. No.: B2668938
CAS No.: 1824433-92-2
M. Wt: 212.31
InChI Key: AJXRRFMAWXWOMT-UHFFFAOYSA-N
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Description

4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound with a unique structure that includes both pyrano and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both pyrano and thiazole moieties. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrano and thiazole rings, such as:

Uniqueness

What sets 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine apart is its specific substitution pattern and the presence of both pyrano and thiazole rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4,6,6-tetramethyl-7H-pyrano[4,3-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-9(2)5-6-7(10(3,4)13-9)14-8(11)12-6/h5H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXRRFMAWXWOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824433-92-2
Record name 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
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